Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate
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Overview
Description
Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate is a complex organic compound with a molecular formula of C15H12O6. This compound is characterized by the presence of a furan ring and a dioxine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate typically involves the following steps:
Formation of the dioxine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted furan or dioxine rings.
Scientific Research Applications
Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate: This compound is unique due to its specific structure and combination of functional groups.
Other dioxine derivatives: Compounds with similar dioxine rings but different substituents.
Furan derivatives: Compounds with furan rings and various functional groups.
Uniqueness
Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate stands out due to its dual presence of both furan and dioxine rings, which imparts unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H12O6 |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
methyl 5-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C15H12O6/c1-18-15(17)12-5-4-11(21-12)14(16)9-2-3-10-13(8-9)20-7-6-19-10/h2-5,8H,6-7H2,1H3 |
InChI Key |
GLGYVDSAHYEPOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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